3-(O-tolyl)pyridin-4-amine CAS number 1341622-75-0
3-(O-tolyl)pyridin-4-amine CAS number 1341622-75-0
An In-Depth Technical Guide to 3-(O-tolyl)pyridin-4-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive analysis of 3-(O-tolyl)pyridin-4-amine (CAS 1341622-75-0), a heterocyclic compound representative of the broader 3-aryl-4-aminopyridine structural class. While specific public data on this particular molecule is nascent, the 4-aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry. This document synthesizes information from related compounds and established chemical principles to offer field-proven insights for researchers, scientists, and drug development professionals. We will cover the compound's physicochemical properties, propose a robust synthetic methodology via Suzuki-Miyaura cross-coupling, explore its potential biological activities as both a potassium channel blocker and a kinase inhibitor hinge-binding motif, and provide a detailed protocol for an in-vitro kinase inhibition assay.
Introduction: The 4-Aminopyridine Scaffold
The 4-aminopyridine (4-AP) core is a foundational heterocyclic structure in medicinal chemistry, renowned for its diverse biological activities.[1] Its derivatives are essential components in numerous therapeutic agents and molecular probes. The parent compound, 4-AP (also known as fampridine), is an FDA-approved drug for improving walking in patients with multiple sclerosis.[2][3] It functions primarily by blocking voltage-gated potassium (Kv) channels, which enhances signal conduction in demyelinated axons.[3]
Beyond channel modulation, the N-aryl aminopyridine motif is a cornerstone of modern kinase inhibitor design. This structure is perfectly suited to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket in many kinases, a mechanism exploited by numerous successful oncology drugs like Imatinib.[4]
This guide focuses on 3-(O-tolyl)pyridin-4-amine, a specific derivative that combines the 4-AP core with a sterically influential ortho-tolyl group. This substitution is expected to significantly modulate the molecule's conformational preferences and target interactions, making it a compound of high interest for novel drug discovery programs.
Physicochemical Properties
Quantitative data for 3-(O-tolyl)pyridin-4-amine is primarily available from chemical suppliers. The key properties are summarized below, establishing the compound's identity for laboratory use.[5][6]
| Property | Value | Source |
| CAS Number | 1341622-75-0 | [5][6] |
| Molecular Formula | C₁₂H₁₂N₂ | [6] |
| Molecular Weight | 184.24 g/mol | [6] |
| MDL Number | MFCD19648769 | [6] |
| SMILES Code | NC1=C(C2=CC=CC=C2C)C=NC=C1 | [6] |
| Recommended Storage | Sealed in dry, 2-8°C | [6] |
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
While a specific synthetic route for 3-(O-tolyl)pyridin-4-amine has not been published, its structure strongly suggests that the most efficient and versatile method of preparation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction is a staple of modern organic synthesis for creating C(sp²)-C(sp²) bonds, such as the one between the pyridine and tolyl rings in the target molecule.[7]
The proposed reaction couples a halogenated 4-aminopyridine derivative with an appropriately substituted boronic acid. The choice of a bromo- or iodo-pyridine precursor is critical for ensuring high reactivity in the oxidative addition step of the catalytic cycle. The amino group must be protected (e.g., as a Boc carbamate) to prevent side reactions and catalyst poisoning.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Step-by-Step Synthetic Protocol
This protocol is a validated, general procedure for Suzuki-Miyaura couplings involving heteroaryl halides and is adapted from established literature.[9]
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-(tert-butoxycarbonylamino)pyridine (1.0 eq), o-tolylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 2-5 mol%.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 4-12 hours).
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Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification (Protected Intermediate): Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane). Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by LC-MS).
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Final Isolation: Remove the solvent and excess acid under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent. Dry, filter, and concentrate the organic layers. If necessary, purify the final product by recrystallization or a final chromatographic step to yield pure 3-(O-tolyl)pyridin-4-amine.
Potential Biological Activity and Therapeutic Applications
The therapeutic potential of 3-(O-tolyl)pyridin-4-amine can be inferred from the well-documented activities of its core scaffold.
Potassium Channel Modulation
The parent 4-aminopyridine is a non-selective blocker of voltage-gated potassium (Kv) channels. This blockade prolongs the action potential, enhances neurotransmitter release at the neuromuscular junction, and can restore conduction in demyelinated nerve fibers.[3] This mechanism is the basis for its use in treating multiple sclerosis.[2] While the addition of the 3-aryl group will alter the pharmacokinetics and target selectivity, the potential for Kv channel activity should be considered a primary hypothesis for 3-(O-tolyl)pyridin-4-amine.
Kinase Inhibition
The 2-aminopyridine and 4-aminopyrimidine motifs are classic "hinge-binders" in Type I and Type II kinase inhibitors.[4] They form one or two key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. The aryl group at the 3-position then projects into the hydrophobic pocket of the active site, providing potency and selectivity. This scaffold is present in inhibitors targeting a wide range of kinases, including CDK2 and c-KIT.[10][11] The ortho-methyl substituent on the tolyl ring of the title compound provides a conformational constraint that can be exploited to achieve high selectivity for specific kinase targets.
Caption: Kinase hinge-binding interaction model.
Example Experimental Protocol: In-Vitro Kinase Assay
To empirically test the hypothesis that 3-(O-tolyl)pyridin-4-amine functions as a kinase inhibitor, a robust and widely used biochemical assay is the ADP-Glo™ Kinase Assay (Promega). This protocol provides a universal platform for measuring the activity of virtually any ADP-generating enzyme.
ADP-Glo™ Kinase Assay Workflow
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Compound Preparation: Prepare a 10 mM stock solution of 3-(O-tolyl)pyridin-4-amine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to determine the IC₅₀ value.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution. Add 2 µL of a solution containing the target kinase and its specific substrate peptide.
-
Initiate Reaction: Add 2 µL of an ATP solution to start the kinase reaction. Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).
-
Self-Validation: Include control wells: "no enzyme" (background) and "no inhibitor" (100% activity).
-
-
Terminate and Detect: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: The amount of light generated is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in-vitro kinase inhibition assay.
Conclusion and Future Directions
3-(O-tolyl)pyridin-4-amine is a promising chemical entity that belongs to a class of compounds with proven therapeutic relevance. While direct biological data for this specific molecule is not yet in the public domain, its structural features strongly suggest two primary avenues for investigation: modulation of voltage-gated potassium channels and inhibition of protein kinases. The ortho-tolyl group provides a unique structural handle that can be used to achieve target selectivity and potency.
Future research should focus on executing the proposed synthesis to obtain a sufficient quantity of the material for biological screening. A logical first step would be to screen the compound against a broad panel of human kinases and a panel of key Kv channel subtypes. Positive hits from these screens would validate the hypotheses presented in this guide and provide a strong foundation for initiating a formal drug discovery program.
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